1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dimethylphenylamine with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated phenyl-pyrrole derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
- 1-(2,5-Dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II)
Comparison: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one contains a chalcone structure, leading to different reactivity and applications. Similarly, 1-(2,5-Dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) is an organic-inorganic hybrid material with unique magnetic properties not observed in the pyrrole derivative.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRNNLDGAGYQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351785 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31489-19-7 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31489-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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